Nod-IN-1

Descripción general

Descripción

NOD-IN-1 es un potente inhibidor de los receptores de dominio de oligomerización de unión a nucleótidos, específicamente dirigido al dominio de oligomerización de unión a nucleótidos 1 y al dominio de oligomerización de unión a nucleótidos 2. Estos receptores juegan un papel crucial en la respuesta inmune innata al detectar componentes bacterianos intracelulares e iniciar respuestas inflamatorias .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de NOD-IN-1 involucra múltiples pasos, comenzando con la preparación del andamiaje central del indol. Los pasos clave incluyen:

Formación del núcleo de indol: Esto se logra típicamente a través de una síntesis de indol de Fischer o un método similar.

Funcionalización: El núcleo de indol se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada. Esto implica reacciones como la sulfonilación y la esterificación.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando síntesis automatizada y métodos de purificación de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: NOD-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el andamiaje del indol.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el nitrógeno del indol o en el grupo sulfonilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo o cloruros de sulfonilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados de indol oxidados, mientras que la sustitución puede introducir diferentes grupos funcionales en el andamiaje del indol .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Nod-IN-1 has been studied for its ability to enhance the innate immune response:

- Activation of Immune Cells : this compound selectively activates NF-κB and interferon-stimulated response element (ISRE) signaling pathways in lung epithelial cells, promoting an antiviral state. Studies have shown that it can inhibit viral replication, including that of SARS-CoV-2, by enhancing T cell activation and immune responses .

- Synergistic Effects with Other Stimuli : When used in conjunction with lipopolysaccharides (LPS), this compound significantly increases cytokine production from peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an adjuvant in vaccine formulations .

Cancer Therapy Applications

This compound's role in cancer therapy is emerging, particularly through its ability to enhance non-specific antitumor immunity:

- Enhancement of Immune Cell Activity : this compound has been shown to activate monocytes and natural killer (NK) cells, facilitating their engagement with various cancer cell lines, such as K562 chronic myelogenous leukemia and A375 melanoma . This activation leads to increased cytotoxicity against tumor cells.

- Combination Therapies : The compound has been investigated for use alongside chemotherapeutics and immunotherapies to boost overall efficacy. For instance, it can enhance the effects of interferon-gamma and interleukin-2, leading to improved outcomes in cancer treatment .

Infectious Disease Management

This compound's application extends to infectious diseases:

- Pathogen Recognition : By activating NOD1, this compound plays a pivotal role in recognizing various pathogens, including Gram-negative bacteria like Helicobacter pylori and Pseudomonas aeruginosa. This recognition is critical for initiating appropriate immune responses .

- Therapeutic Potential Against Viral Infections : Research indicates that this compound can inhibit viral replication through enhanced immune activation. For example, studies have demonstrated its effectiveness against murine cytomegalovirus and hepatitis B virus by promoting T cell responses .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mecanismo De Acción

NOD-IN-1 ejerce sus efectos al inhibir la actividad de los receptores de dominio de oligomerización de unión a nucleótidos 1 y 2. Estos receptores detectan componentes bacterianos intracelulares e inician respuestas inflamatorias a través de la activación de las vías de factor nuclear kappa-light-chain-enhancer de células B activadas y cinasa de proteína activada por mitógeno. Al inhibir estos receptores, this compound reduce la respuesta inflamatoria y modula la señalización inmunitaria .

Compuestos similares:

Noditinib-1: Otro inhibidor de los receptores de dominio de oligomerización de unión a nucleótidos, pero con mayor selectividad para el dominio de oligomerización de unión a nucleótidos 1.

Singularidad: this compound es único en su actividad inhibitoria dual equilibrada tanto en los receptores de dominio de oligomerización de unión a nucleótidos 1 como en los 2. Esta actividad equilibrada lo convierte en una herramienta valiosa para estudiar los roles combinados de estos receptores en las respuestas inmunitarias .

Comparación Con Compuestos Similares

Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.

Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .

Actividad Biológica

Nod-IN-1 is a compound that has garnered attention for its potential biological activity, particularly in the context of immune response modulation and inflammatory diseases. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on immune signaling pathways, and implications for therapeutic applications.

Overview of NOD Proteins

This compound is closely related to the nucleotide-binding oligomerization domain (NOD) proteins, specifically NOD1 and NOD2, which are pivotal in the innate immune system. These proteins recognize bacterial peptidoglycan components and activate signaling pathways that lead to inflammatory responses.

- NOD1 primarily detects muropeptides containing the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif found in Gram-negative bacteria.

- NOD2 recognizes muramyl dipeptides (MDP), which are present in both Gram-positive and Gram-negative bacteria.

Both proteins play critical roles in host defense against infections and are implicated in various inflammatory diseases.

Activation Pathways

This compound activates NOD1 and NOD2 through distinct pathways that influence the nuclear factor-kappa B (NF-κB) signaling cascade and the production of pro-inflammatory cytokines. The activation mechanisms are summarized as follows:

| Pathway | Description |

|---|---|

| NOD1 Activation | Triggered by specific bacterial ligands leading to NF-κB activation. |

| NOD2 Activation | Induces signaling through MDP recognition, promoting cytokine production. |

Studies have shown that this compound can enhance the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its role in amplifying immune responses during infections or inflammatory conditions .

In Vitro Studies

Research has demonstrated that this compound significantly increases the activation of NF-κB in epithelial cells exposed to bacterial components. For instance, a study involving Shigella flexneri showed that treatment with this compound resulted in heightened NF-κB activity compared to untreated controls, suggesting a robust immune response activation .

In Vivo Studies

In animal models, this compound administration has been associated with improved clearance of bacterial infections. For example, mice treated with this compound exhibited enhanced neutrophil recruitment to sites of infection with C. difficile, leading to better outcomes in terms of pathogen clearance .

Implications for Therapeutic Applications

The ability of this compound to modulate immune responses positions it as a potential therapeutic agent for treating inflammatory diseases such as Crohn's disease and ulcerative colitis. Genetic studies have linked mutations in NOD2 with increased susceptibility to these conditions, highlighting the importance of NOD signaling pathways in maintaining gut homeostasis .

Propiedades

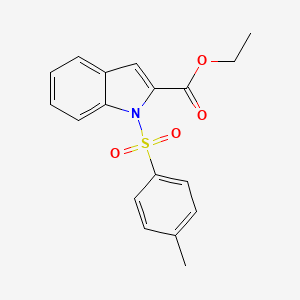

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOGUKIYRAILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nod-IN-1?

A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.

Q2: How does this compound affect the NOD-like receptor signaling pathway?

A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.

Q3: Does this compound influence other pathways related to inflammation?

A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []

Q4: What is the significance of STAT1 in the context of this compound activity?

A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.

Q5: What evidence supports the efficacy of this compound in promoting wound healing?

A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.

Q6: Has this compound been investigated in other models of inflammation?

A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.

Q7: Can this compound modulate the inflammatory response induced by specific bacteria?

A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.

Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?

A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.

Q9: What is known about the structure of this compound?

A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.

Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.

Q11: How has this compound been formulated to enhance its therapeutic efficacy?

A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.